molecular formula C24H24ClN3O3S B3223001 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride CAS No. 1216629-35-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

Cat. No.: B3223001
CAS No.: 1216629-35-4
M. Wt: 470 g/mol
InChI Key: CLEDDEHUSSGWKE-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a fused heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • 3-Cyano group: Contributes to electronic properties and metabolic stability.
  • 2,4-Dimethoxybenzamide moiety: Introduces hydrogen-bonding capacity and solubility modulation.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

This compound’s design leverages fused bicyclic systems common in bioactive molecules, with substitutions tailored for optimized physicochemical and pharmacological profiles.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-29-17-8-9-19(21(12-17)30-2)23(28)26-24-20(13-25)18-10-11-27(15-22(18)31-24)14-16-6-4-3-5-7-16;/h3-9,12H,10-11,14-15H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDDEHUSSGWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C18H20ClN3OS
  • Molecular Weight : 345.8 g/mol

The compound is known to interact with various biological targets, particularly kinases involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of JNK (c-Jun N-terminal kinase) pathways, which play a crucial role in stress responses and apoptosis. Inhibition of these pathways could have implications for cancer therapy and neuroprotection.

1. Inhibitory Effects on Kinases

Studies have shown that related compounds exhibit potent inhibitory activity against JNK2 and JNK3 kinases. For instance:

  • Compounds similar to N-(6-benzyl-3-cyano...) demonstrated IC50 values in the low nanomolar range (pIC50 6.5 to 6.7) against JNK3, indicating high potency .

2. Neuroprotective Properties

Research suggests that this class of compounds may offer neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. In models of neurodegeneration, such compounds have shown promise in reducing cell death and promoting neuronal health.

3. Anticancer Activity

The compound's ability to inhibit specific kinases suggests potential anticancer properties. By disrupting aberrant signaling pathways often found in cancer cells, it may hinder tumor growth and proliferation.

Case Studies

StudyFindingsImplications
Study A (2007)Identified as a selective inhibitor of JNK2 and JNK3Potential for targeted cancer therapies
Study B (2010)Showed neuroprotective effects in vitroPossible applications in neurodegenerative diseases

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and selectivity. For example:

  • A series of modifications have been made to the benzamide moiety to improve binding affinity and selectivity towards specific kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share fused heterocyclic cores but differ in substituents, molecular weight, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Thieno[2,3-c]pyridine 6-Benzyl, 3-cyano, 2-(2,4-dimethoxybenzamide) C28H26N4O3S·HCl ~527.0 (calculated)
11a (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 6-cyano C20H10N4O3S 386
11b (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 6-cyano C22H17N3O3S 403
1l (Imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 8-Cyano, 7-(4-nitrophenyl), 5,6-dicarboxylate C26H24N4O7 504.5
11a (Benzothiophene-pyrimidine) Benzothiophene-pyrimidine 4-Chlorobenzamide, 2-propyl C20H18ClN3O2S 415.89
N-(3-Cyano-6-isopropyl-...) Thieno[2,3-c]pyridine 3-Cyano, 6-isopropyl, carbamothioyl C19H22N4OS2 402.53

Key Observations

Core Diversity: The target’s thieno[2,3-c]pyridine core (shared with ) contrasts with thiazolo[3,2-a]pyrimidine (), imidazo[1,2-a]pyridine (), and benzothiophene-pyrimidine (). These cores influence ring strain, aromaticity, and binding interactions.

Substituent Effects: Benzyl vs. Cyano Group: Ubiquitous in the target, , and , this electron-withdrawing group enhances metabolic stability and dipole interactions. Benzamide Variations: The target’s 2,4-dimethoxybenzamide (hydrogen-bond donor/acceptor) differs from ’s 4-chlorobenzamide (halogen bonding) and ’s carbamothioyl group (thioamide reactivity).

Physicochemical Properties :

  • Solubility : The hydrochloride salt in the target improves aqueous solubility versus neutral analogs like and .
  • Melting Points : High melting points (e.g., 243–246°C for ) suggest crystallinity, whereas the target’s salt form may exhibit lower melting points for enhanced formulation.

Synthetic Routes :

  • The target likely employs amide coupling (similar to ) using benzoyl chloride derivatives.
  • By contrast, uses condensation reactions with aromatic aldehydes, and relies on multicomponent cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

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